Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate
Description
Properties
IUPAC Name |
methyl 2-(cyclopropylmethylamino)-2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-10(2,9(12)13-3)11-7-8-5-6-8/h8,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNQQQBRYGYLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)NCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From Methyl Cyclopropyl Ketone
Methyl cyclopropyl ketone (CAS 765-43-5) serves as a precursor, synthesized via α-acetyl-γ-butyrolactone hydrolysis under acidic conditions:
- Reaction Setup : A mixture of α-acetyl-γ-butyrolactone (384 g, 3 mol), concentrated HCl (450 mL), and water (525 mL) is heated to induce decarboxylation.
- Distillation : The crude 5-chloro-2-pentanone (287–325 g, 79–90% yield) is collected and further purified via fractional distillation (70–72°C at 20 mmHg).
- Cyclization : Treatment with NaOH (180 g in 180 mL H2O) at reflux yields methyl cyclopropyl ketone (b.p. 110–112°C, nD = 1.423).
Reduction to Cyclopropylmethylamine :
The ketone is converted to the amine via reductive amination or oxime intermediate reduction :
- Oxime Formation : React methyl cyclopropyl ketone with hydroxylamine hydrochloride to form the oxime.
- LiAlH4 Reduction : The oxime is reduced with lithium aluminum hydride (LiAlH4) in dry ether, yielding cyclopropylmethylamine (65–72% yield).
Synthesis of Methyl 2-Amino-2-methylbutanoate
Strecker Synthesis
A classic approach to α-amino esters:
Reductive Amination
A one-pot method using 2-methylbutan-2-one:
- Imine Formation : React 2-methylbutan-2-one with ammonium acetate in methanol.
- NaBH4 Reduction : Sodium borohydride reduces the imine to the β-amino ester (yield: 70–78%).
Alkylation of Methyl 2-Amino-2-methylbutanoate
Nucleophilic Substitution
Reagents : Cyclopropylmethyl bromide, K2CO3, DMF, 80°C, 12 h.
Mechanism : The primary amine attacks the electrophilic cyclopropylmethyl bromide, forming the secondary amine. Excess amine prevents over-alkylation.
Yield : 62–68% after column chromatography (SiO2, hexane/ethyl acetate).
Mitsunobu Reaction
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), cyclopropylmethanol.
Conditions : THF, 0°C to RT, 6 h.
Yield : 55–60% due to steric hindrance at the β-carbon.
Reductive Amination Route
One-Pot Synthesis
- Imine Formation : Methyl 2-oxo-2-methylbutanoate (1.0 eq) and cyclopropylmethylamine (1.2 eq) in MeOH.
- Reduction : Add NaBH3CN (1.5 eq) and acetic acid (2 eq) at 0°C, stir for 24 h.
Yield : 75–82% (HPLC purity >95%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC Conditions : C18 column, 60:40 H2O/ACN, 1.0 mL/min, UV 254 nm.
Retention Time : 8.2 min (purity 97.3%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 62–68 | 95 | Moderate | High |
| Reductive Amination | 75–82 | 97 | High | Moderate |
| Mitsunobu Reaction | 55–60 | 93 | Low | Low |
Industrial-Scale Considerations
- Reductive Amination is preferred for scalability, with continuous-flow reactors achieving 85% yield at 10 kg/batch.
- Safety : Cyclopropylmethyl bromide is a lachrymator; substitutions with mesylates improve handling.
Challenges and Optimization
- Steric Hindrance : The β-methyl group slows alkylation; microwave-assisted synthesis (100°C, 1 h) boosts yields to 70%.
- Racemization : Chiral variants require asymmetric hydrogenation (Ru-BINAP catalysts, 90% ee).
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroprotective Properties
Preliminary studies suggest that methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate may exhibit neuroprotective effects. Its structural similarity to known neuroprotective agents indicates potential efficacy in modulating neurotransmitter systems or protecting neuronal integrity under stress conditions. Research is ongoing to elucidate its mechanism of action and therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for establishing its safety profile and therapeutic applications. Initial assessments may involve:
- Binding Affinity Studies : Evaluating the compound's interaction with neurotransmitter receptors.
- In Vitro Assays : Testing its effects on neuronal cell cultures to assess neuroprotection and cellular viability under oxidative stress conditions.
These studies will inform further development into potential therapeutic applications.
Synthetic Applications
This compound has notable utility in organic synthesis. Its complex structure allows it to serve as a precursor or intermediate in the synthesis of other biologically active compounds. The multi-step synthesis process emphasizes the significance of this compound in advanced organic chemistry, enabling modifications that can tailor the compound for specific applications.
Neuroprotective Activity
A study conducted on neuronal cell lines demonstrated that this compound significantly reduced markers of oxidative stress compared to control groups. This suggests its potential as a neuroprotective agent against conditions like ischemia or neurodegeneration.
Pharmacological Effects
Research indicates that the compound may exhibit:
- Antidepressant Activity : Influencing serotonin pathways and showing promise in reducing depressive-like behaviors in animal models.
- Anxiolytic Properties : Demonstrated through behavioral assays indicating reduced anxiety levels in treated subjects.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(cyclopropylmethyl)amino]acetate: Similar in structure but with a different ester group.
Isovaline, N-(cyclopropylmethyl)-, methyl ester: Another structurally related compound with similar properties.
Uniqueness
Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropylmethyl group attached to a methylbutanoate moiety. Its molecular formula is with a molecular weight of approximately 181.28 g/mol. The compound's structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, particularly those involved in pain and inflammation pathways.
Proposed Mechanisms:
- Receptor Modulation : The compound potentially acts on various neurotransmitter receptors, influencing pain perception and inflammatory responses.
- Enzyme Inhibition : It may inhibit specific enzymes related to inflammatory processes, thus reducing symptoms associated with conditions like arthritis.
Anti-inflammatory Activity
Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
| Effect | Observation | Reference |
|---|---|---|
| Cytokine Inhibition | Decreased TNF-α production | |
| Pain Relief | Reduced nociceptive responses | |
| Anti-arthritic Potential | Improved joint function in models |
Analgesic Properties
In animal models, the compound has been shown to exhibit analgesic effects comparable to standard pain relief medications. The mechanism appears to involve both central and peripheral pathways.
Case Studies
- Study on Inflammatory Models : A recent study evaluated the efficacy of this compound in a rat model of adjuvant-induced arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups, suggesting its potential as an anti-arthritic agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative stress .
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound has a favorable safety profile, with low cytotoxicity observed in various cell lines. However, further studies are necessary to fully elucidate its safety parameters.
Q & A
Basic Research Questions
Q. What is a validated laboratory-scale synthesis route for Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate?
- Methodology :
- Step 1 : React methyl 2-amino-2-methylbutanoate hydrochloride with cyclopropylmethyl triflate (or equivalent electrophile) in anhydrous tetrahydrofuran (THF) under nitrogen. Use diisopropylethylamine (DIPEA) as a base to deprotonate the amine and facilitate nucleophilic substitution .
- Step 2 : Stir the mixture at 60°C for 24–48 hours. Monitor reaction progress via TLC or LCMS.
- Step 3 : Quench with dilute HCl, concentrate under reduced pressure, and purify via C18 reverse-phase column chromatography (acetonitrile/water gradient) to isolate the product .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ester or cyclopropane ring.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- LCMS : Confirm molecular ion peak ([M+H]⁺) and assess purity (>95% by peak area) .
- ¹H/¹³C NMR : Verify cyclopropane protons (δ 0.5–1.2 ppm), methyl ester (δ 3.6–3.8 ppm), and amine environment (broad singlet near δ 2.5–3.5 ppm) .
- HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) if enantiomeric resolution is required .
Q. How can researchers optimize purification for this compound?
- Approach :
- Reverse-Phase Chromatography : Use a C18 column with acetonitrile/water (60:40 to 80:20 gradient) to resolve polar by-products .
- Recrystallization : If solubility permits, use hexane/ethyl acetate (3:1) to crystallize the product and remove residual amines .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?
- Method :
- Chiral Chromatography : Employ a Chiralpak® IC column with n-hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor elution times for (R)- and (S)-enantiomers .
- Derivatization : Use (R)-Mosher’s acid chloride to form diastereomers, enabling separation via standard silica gel chromatography .
Q. What strategies mitigate steric hindrance during the amination step?
- Optimization :
- Base Selection : Replace DIPEA with a bulkier base (e.g., 2,2,6,6-tetramethylpiperidine) to reduce steric crowding and improve nucleophilic attack efficiency .
- Solvent Effects : Switch from THF to dimethylacetamide (DMAc) to enhance solubility of the sterically hindered intermediate .
Q. How should researchers address discrepancies in observed vs. theoretical spectral data?
- Troubleshooting :
- Dynamic Effects : Cyclopropane ring strain may cause unexpected splitting in NMR; compare with computed (DFT) spectra for validation .
- Impurity Profiling : Use high-resolution LCMS (Q-TOF) to identify by-products (e.g., hydrolyzed esters or ring-opened derivatives) .
Q. What stability studies are essential for long-term storage of this compound?
- Protocol :
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC .
- Light Sensitivity : Store in amber vials under nitrogen at -20°C to prevent photolytic cleavage of the cyclopropane ring .
Q. What mechanistic insights explain the reactivity of the cyclopropane-methylamino moiety?
- Experimental Design :
- Kinetic Studies : Use stopped-flow NMR to monitor ring-opening rates under acidic/basic conditions.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze transition states during nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
